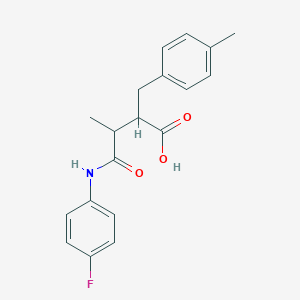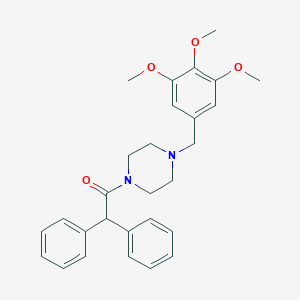
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMBS belongs to the class of succinamic acid derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid is not fully understood. However, it has been proposed that N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid exerts its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has been reported to have good solubility in water and organic solvents, making it suitable for use in various experimental settings.
実験室実験の利点と制限
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also shown promising results in various cancer cell lines, indicating its potential for use as an anti-cancer agent. However, N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has some limitations, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
将来の方向性
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies could focus on investigating the efficacy of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid in animal models of cancer and inflammatory diseases. Additionally, the development of more efficient synthesis methods and the optimization of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid dosing regimens could further enhance its therapeutic potential.
合成法
The synthesis of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid involves the reaction between 4-fluoroaniline and 4-methylbenzylbromide followed by the addition of methylsuccinic anhydride. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
科学的研究の応用
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
特性
製品名 |
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid |
|---|---|
分子式 |
C19H20FNO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
4-(4-fluoroanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20FNO3/c1-12-3-5-14(6-4-12)11-17(19(23)24)13(2)18(22)21-16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
VZVZQCSDNMAZDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
溶解性 |
49.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)




![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)